5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide
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Overview
Description
5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Pyrazolo[3,4-d]pyrimidine Derivatives : The compound has been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, contributing to the development of pharmacologically interesting compounds (Miyashita et al., 1990) Study Link.
- Heterocyclic Synthesis : It serves as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest (El‐Mekabaty, 2014) Study Link.
Biological and Pharmacological Applications
- Anti-inflammatory Activity : Derivatives of this compound have been investigated for their anti-inflammatory activities using in vivo models, demonstrating significant potential as anti-inflammatory agents (Nagarapu et al., 2011) Study Link.
- Anticancer Evaluation : Studies have explored its derivatives for antiproliferative effects on cancer cells, including investigations into DNA-binding interactions as part of their antitumor mechanisms (Lu et al., 2014) Study Link.
- Antimycobacterial Activity : N-phenylpyrazine-2-carboxamides, related to the compound, have shown significant in vitro activity against Mycobacterium tuberculosis, suggesting therapeutic potential in treating tuberculosis (Zítko et al., 2013) Study Link.
Chemical Properties and Reactions
- Reaction Studies : Research has explored its reaction with thionyl chloride, contributing to the understanding of its chemical behavior and potential for creating new derivatives (Khutova et al., 2013) Study Link.
Molecular Imaging and Diagnostics
- PET Agent Synthesis : Derivatives of this compound have been synthesized as potential PET (Positron Emission Tomography) agents for imaging of IRAK4 enzyme in neuroinflammation, indicating its use in diagnostic imaging (Wang et al., 2018) Study Link.
Antiviral and Antimicrobial Activities
- Anti-TMV Activity : Novel derivatives have shown inactivation effect against tobacco mosaic virus (TMV), suggesting applications in agricultural biotechnology (Zhang et al., 2012) Study Link.
- Antimicrobial Activity : Certain phenylpyrazole derivatives display significant antimicrobial properties, indicating potential use in developing new therapeutic agents (Farag et al., 2008) Study Link.
Mechanism of Action
Target of Action
The primary target of the compound 5-[4-(4-methylpiperazino)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase chk1 . The interaction between the compound and its target may result in changes in the activity of the kinase, potentially influencing cell cycle progression .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle regulation and dna damage response .
Result of Action
Given its target, it may influence cell cycle progression and DNA damage response
Properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)phenyl]-N-phenylpyrazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-24-13-15-25(16-14-24)19-9-7-17(8-10-19)20-11-12-22-26(20)21(27)23-18-5-3-2-4-6-18/h2-12H,13-16H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZYDFRYSQQTCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.